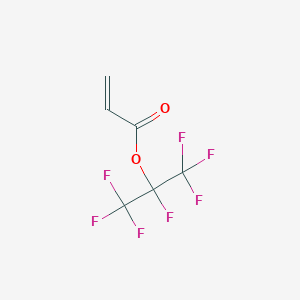

Heptafluoroisopropyl acrylate

Descripción general

Descripción

Heptafluoroisopropyl acrylate is a chemical compound that has garnered attention in the field of polymer chemistry due to its unique properties, such as high thermal stability and chemical resistance, which are imparted by the fluorinated side chains. This compound serves as a building block for various polymeric materials, offering potential applications in coatings, adhesives, and advanced material science.

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions, leveraging the fluorinated esters' reactivity. A study by Samanta et al. (2015) explored the transesterification of hexafluoroisopropyl esters, which are closely related to this compound, demonstrating the compounds' potential as activated carboxylic acids for organic and macromolecular synthesis (Samanta, R. Cai, & Percec, 2015).

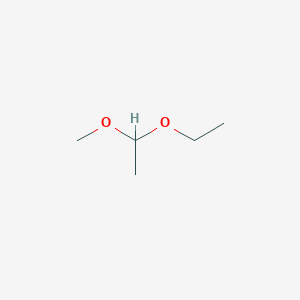

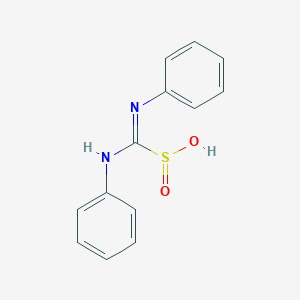

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of fluorinated side chains, which significantly influence the compound's physical and chemical properties. The hexafluoroisopropoxy unit, for instance, has been incorporated into new polyacrylates, revealing insights into the impact of fluorination on polymer properties (Gupta, V. Reddy, P. Cassidy, & J. Fitch, 1993).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of polymers with unique characteristics. For example, the controlled synthesis of carboxylic acid end-capped poly(heptadecafluorodecyl acrylate) and its copolymers with 2-hydroxyethyl acrylate demonstrates the precise manipulation of polymer end groups for desired properties (Grignard, C. Jérôme, C. Calberg, C. Detrembleur, & R. Jerome, 2007).

Physical Properties Analysis

The physical properties of this compound-derived polymers, such as thermal stability and glass transition temperatures, are significantly influenced by the fluorinated side chains. The study on polyacrylates containing hexafluoroisopropoxy pendant functions highlights the improved thermal stability and film-forming properties imparted by fluorination (Gupta et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and compatibility with other monomers, enable the synthesis of polymers with tailored functionalities. Research on the synthesis and physicochemical properties of poly(perfluoro-2-trichloromethylisopropyl acrylate) exemplifies the exploration of novel acrylic monomers for advanced material applications (Tyutyunov, A. Sin'ko, S. Igumnov, O. A. Mel’nik, Y. Vygodskii, E. V. Khaidukov, & V. I. Sokolov, 2016).

Aplicaciones Científicas De Investigación

Photoresist Platforms for Lithography : Hexafluoroisopropyl alcohol-functionalized acrylic monomers have been studied for their potential in 157 nm lithography. They demonstrate unusual transparency at this wavelength, indicating potential applications in photolithography (Bae et al., 2002).

Applications in Coatings and Adhesives : Acrylates, including fluorinated variants, are widely used in paints, varnishes, and adhesives. They are notable for their strong irritant properties and potential for causing allergic contact dermatitis (Sasseville, 2012).

Dual-Curing Systems : Acrylate chemistry is integral to dual-curing systems, offering versatility and process flexibility. This includes applications in shape memory polymers, optical materials, photolithography, protective coatings, and holographic materials (Konuray et al., 2018).

Wetting Properties in Polymer Science : Studies have examined the wetting properties of polymers derived from various fluoroalkyl acrylates and methacrylates, indicating applications in surface science and materials engineering (Pittman et al., 1968).

Industrial Applications : Acrylates, including fluorinated variants, have extensive industrial applications in the production of polymers like polyacrylamide, used in water treatment, pulp processing, and mineral processing (Taeymans et al., 2004).

Fluorinated Acrylic Copolymers as Protective Coatings : Fluorinated acrylic copolymers have been explored as protective coatings for materials like marble, indicating their utility in cultural heritage preservation and building materials (Toniolo et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Heptafluoroisopropyl acrylate primarily targets polymerization processes due to its acrylate group. This compound is often used in the synthesis of polymers and copolymers, where it acts as a monomer that can be polymerized to form various materials with unique properties .

Mode of Action

The mode of action of this compound involves its interaction with free radicals during polymerization. The acrylate group undergoes a free radical polymerization process, where the double bond in the acrylate group reacts with free radicals, leading to the formation of long polymer chains. This reaction is initiated by heat, light, or chemical initiators .

Biochemical Pathways

In the context of polymer chemistry, the biochemical pathways affected by this compound are those involved in free radical polymerization. The initiation phase involves the generation of free radicals, which then propagate by reacting with the acrylate monomers, forming polymer chains. The termination phase occurs when two free radicals combine, ending the chain growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the resulting polymers suitable for various applications, including coatings, adhesives, and specialty materials .

Action Environment

Environmental factors such as temperature, light, and the presence of initiators significantly influence the action, efficacy, and stability of this compound. High temperatures and UV light can initiate the polymerization process, while the presence of inhibitors can prevent premature polymerization. Additionally, the compound’s stability is affected by storage conditions, requiring it to be kept in a cool, dark place to maintain its efficacy .

: MilliporeSigma : ChemBK

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVKNUSIGHJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156624 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13057-08-4 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)